(Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structural features, which include a thiazole ring, a nitrophenyl group, and an ethyl ester moiety
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces and the enhancement of material performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with a suitable nucleophile.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a malonic ester derivative.
Final Coupling and Esterification: The final step involves the coupling of the thiazole derivative with the acrylate moiety, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in additional chemical transformations.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted thiazole and aromatic derivatives.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as nitrobenzene and dinitrophenol.
Acrylate Derivatives: Compounds with acrylate moieties, such as ethyl acrylate and methyl methacrylate.
Uniqueness
(Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[(Z)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-16(22)15-11(2)19(3)17(26-15)18-14(21)9-8-12-6-5-7-13(10-12)20(23)24/h5-10H,4H2,1-3H3/b9-8-,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDHIAZSOHVMG-AIZGHQHZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-])S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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